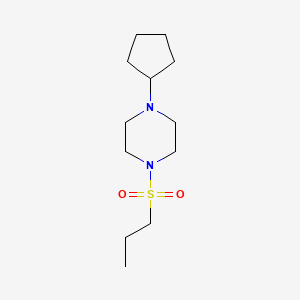![molecular formula C12H10FN3O5 B5624608 5-FLUORO-1-[(2-METHOXY-5-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B5624608.png)
5-FLUORO-1-[(2-METHOXY-5-NITROPHENYL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further connected to a tetrahydropyrimidine-2,4-dione core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Alkylation: The nitroaniline derivative is then subjected to alkylation with a suitable alkylating agent to introduce the benzyl group.
Cyclization: The alkylated product undergoes cyclization with urea or a similar reagent under acidic or basic conditions to form the tetrahydropyrimidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 5-amino-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Substitution: Formation of derivatives with different substituents replacing the fluorine atom.
Hydrolysis: Formation of 5-fluoro-1-[(2-hydroxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Aplicaciones Científicas De Investigación
5-Fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 5-fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-nitroaniline: A simpler analog with similar functional groups but lacking the tetrahydropyrimidine-2,4-dione core.
5-Fluoro-2-nitroanisole: Another analog with a methoxy group and a nitro group on a fluorinated benzene ring.
Uniqueness
5-Fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the tetrahydropyrimidine-2,4-dione core, which imparts distinct chemical and biological properties. This core structure allows for interactions with a broader range of molecular targets and enhances the compound’s stability and reactivity compared to simpler analogs.
Propiedades
IUPAC Name |
5-fluoro-1-[(2-methoxy-5-nitrophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O5/c1-21-10-3-2-8(16(19)20)4-7(10)5-15-6-9(13)11(17)14-12(15)18/h2-4,6H,5H2,1H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLMGNTCWTLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2C=C(C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(3R*,4R*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5624540.png)
![3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5624543.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5624548.png)
![3-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5624556.png)

![3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B5624571.png)
![(4aR,8aR)-7-[3-(2-ethylimidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyl-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridine-2-carboxamide](/img/structure/B5624578.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)
![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
